![molecular formula C11H13ClN6O3 B10930750 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10930750.png)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyrazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrazole ring.
Amidation: Formation of the amide bond between the pyrazole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
Uniqueness
The presence of both a chlorine and a nitro group on the pyrazole ring makes 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13ClN6O3 |
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Molecular Weight |
312.71 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H13ClN6O3/c1-7-9(5-13-16(7)2)14-10(19)3-4-17-6-8(12)11(15-17)18(20)21/h5-6H,3-4H2,1-2H3,(H,14,19) |
InChI Key |
RDXDDIOVMKHHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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